molecular formula C5H9N3O B8656169 1-(2-Hydroxypropyl)-1,2,4-triazole

1-(2-Hydroxypropyl)-1,2,4-triazole

Cat. No. B8656169
M. Wt: 127.14 g/mol
InChI Key: DGWHDIYEULVUTH-UHFFFAOYSA-N
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Patent
US04570000

Procedure details

The starting material may be prepared as follows. A mixture of 1,2,4-triazole (5 g.) and 4-methyl-1,3-dioxolan-2-one was heated at 150° for 18 hours. Concentrated aqueous hydrochloric acid (8 ml.) was added dropwise to the ice-cooled mixture and the mixture was washed with chloroform. The aqueous phase was neutralised with aqueous potassium carbonate solution and extracted with chloroform, and the chloroform extract was dried and evaporated to dryness to give 1-(2-hydroxypropyl)-1,2,4-triazole (7.8 g.) which was characterised as the hydrogen oxalate, m.p. 110°-112° (after crystallisation from EtOH).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[N:4][CH:3]=[N:2]1.Cl.[CH3:7][CH:8]1[CH2:12]OC(=O)[O:9]1>>[OH:9][CH:8]([CH3:12])[CH2:7][N:1]1[CH:5]=[N:4][CH:3]=[N:2]1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
N1N=CN=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1OC(OC1)=O
Step Two
Name
Quantity
8 mL
Type
reactant
Smiles
Cl
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The starting material may be prepared
TEMPERATURE
Type
TEMPERATURE
Details
was heated at 150° for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled mixture
WASH
Type
WASH
Details
the mixture was washed with chloroform
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
EXTRACTION
Type
EXTRACTION
Details
the chloroform extract
CUSTOM
Type
CUSTOM
Details
was dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
OC(CN1N=CN=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.